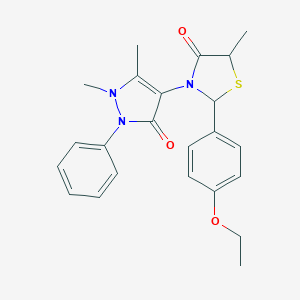![molecular formula C23H21FN4O2 B277797 N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide](/img/structure/B277797.png)
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mecanismo De Acción
The mechanism of action of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide involves the inhibition of PARP, which is an enzyme involved in DNA repair mechanisms. PARP inhibitors have been shown to be particularly effective in cancer cells that have defects in DNA repair mechanisms, such as those with mutations in the BRCA1 or BRCA2 genes. Inhibition of PARP leads to the accumulation of DNA damage, which can ultimately result in cell death.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide has been shown to have potent inhibitory activity against PARP, with an IC50 value of 0.025 μM. It has also been shown to exhibit good selectivity for PARP over other enzymes, such as tankyrase-1 and tankyrase-2. In addition, it has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide is its potent inhibitory activity against PARP, which makes it a promising candidate for the treatment of various types of cancer. However, one of the main limitations of using PARP inhibitors in cancer treatment is the potential for the development of resistance, which can limit their effectiveness over time. In addition, PARP inhibitors may also have off-target effects, which can lead to unwanted side effects.
Direcciones Futuras
There are several potential future directions for the research and development of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide. One area of focus could be the development of combination therapies that incorporate PARP inhibitors with other treatments, such as chemotherapy or radiation therapy. Another potential area of focus could be the development of PARP inhibitors that are more selective for specific isoforms of the enzyme, which could help to reduce off-target effects. Finally, there is also potential for the development of PARP inhibitors that are more effective in overcoming resistance mechanisms, which could help to improve their long-term effectiveness in cancer treatment.
Métodos De Síntesis
The synthesis of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide involves the reaction of 2-amino-5-fluorobenzotrifluoride with 3-propoxybenzoyl chloride and sodium azide in the presence of copper (I) iodide as a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of triethylamine.
Aplicaciones Científicas De Investigación
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide has been extensively studied for its potential applications in various research fields. It has been shown to exhibit potent inhibitory activity against the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. This makes it a promising candidate for the treatment of various types of cancer, where the inhibition of PARP can lead to the accumulation of DNA damage and subsequent cell death.
Propiedades
Nombre del producto |
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide |
|---|---|
Fórmula molecular |
C23H21FN4O2 |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]-3-propoxybenzamide |
InChI |
InChI=1S/C23H21FN4O2/c1-3-11-30-19-6-4-5-16(13-19)23(29)25-20-14-22-21(12-15(20)2)26-28(27-22)18-9-7-17(24)8-10-18/h4-10,12-14H,3,11H2,1-2H3,(H,25,29) |
Clave InChI |
CTEKISNRRRYLHN-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)F |
SMILES canónico |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277727.png)

![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1-ethyl-1H-benzimidazole](/img/structure/B277730.png)



